(S)-6-((叔丁氧羰基)氨基)-2-(4-甲苯磺酰胺)己酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

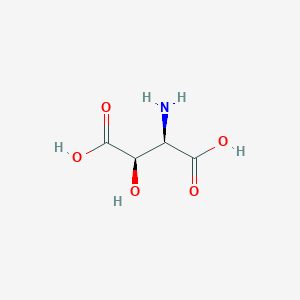

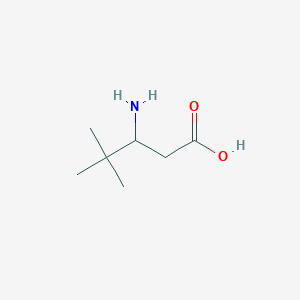

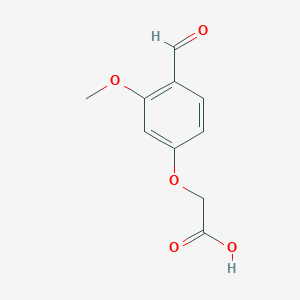

(S)-6-((tert-Butoxycarbonyl)amino)-2-(4-methylphenylsulfonamido)hexanoic acid, also known as Boc-6-amino-2-(4-methylphenylsulfonamido)hexanoic acid, is a synthetic amino acid derivative that has been widely used in scientific research. This compound has a unique structure that allows it to be used as a building block for the synthesis of peptides and proteins.

科学研究应用

非蛋白氨基酸的合成:该化合物已用于合成 (S)-(+)-2-氨基-6-(氨基氧)己酸 (AAHA),一种非蛋白氨基酸。该合成以良好的总体收率实现,说明了该化合物在创建复杂有机分子中的效用 (Adamczyk & Reddy, 2001)。

受保护的 β-氨基酸合成:它还已应用于受保护的 β-氨基酸(如 (3R)-(E)-3-(N-叔丁氧羰基)氨基己-4-烯酸和甲基 (2S,3S)-3-(N-叔丁氧羰基)-氨基-2-羟基己-4-烯酸)的制备中。这些合成涉及高度立体选择性过程,展示了该化合物在立体定向有机合成中的重要性 (Davies, Fenwick, & Ichihara, 1997)。

由半胱氨酸形成亚砜:该化合物在从 l-半胱氨酸生成瞬态亚磺酸中起作用,该亚磺酸用于形成具有生物活性的亚砜。这个过程说明了它在合成具有潜在生物活性的复杂有机分子中的作用 (Aversa, Barattucci, Bonaccorsi, & Giannetto, 2005)。

肽衍生物的产生:该化合物还用于 N-叔丁氧羰基肽衍生物的合成,作为创建复杂肽结构的关键组成部分 (Ehrlich-Rogozinski, 1974)。

在聚合物合成中的应用:它在聚合物科学中具有应用,特别是在手性氨基酸基乙炔的共聚中,展示了其在聚合物和材料化学中的多功能性 (Gao, Sanda, & Masuda, 2003)。

作用机制

Target of Action

TOS-LYS(BOC)-OH is an irreversible inhibitor of the serine protease, trypsin, and many trypsin-like serine proteases . It also inhibits plasmin, thrombin, and the thiol enzymes, ficin, bromelain, clostripain, and papain . Additionally, it has been reported to inhibit Protein Kinase C and the catalytic subunit of the Cyclic AMP-dependent Protein Kinase in rabbit and rat muscle .

Mode of Action

The compound forms a tightly bound complex with its target enzymes without cleavage of the peptide bond . For trypsin and many trypsin-like serine proteases, the histidine-46 residue located in the active site of the enzyme is alkylated by TOS-LYS(BOC)-OH . For thiol proteases, TOS-LYS(BOC)-OH alkylates the essential sulfhydryl group involved in the catalytic mechanism .

Biochemical Pathways

The inhibition of these enzymes by TOS-LYS(BOC)-OH affects various biochemical pathways. For instance, the inhibition of trypsin and trypsin-like serine proteases can impact protein digestion and absorption. The inhibition of Protein Kinase C and the Cyclic AMP-dependent Protein Kinase can affect signal transduction pathways .

Pharmacokinetics

TOS-LYS(BOC)-OH is soluble in water, and stock solutions of 10 mM can be prepared in 1 mM HCl, pH 3.0 or in buffer at pH # 6.0 . Solutions are very unstable above ph 60 at 25EC, ie, about 48% will decompose in about 5 minutes at pH 90 . Therefore, solutions should be prepared fresh .

Result of Action

The inhibition of these enzymes by TOS-LYS(BOC)-OH can lead to various molecular and cellular effects. For instance, it has been reported to inhibit the mitogen-induced activation of pp70s6k, a mitogen-regulated serine/threonine kinase involved in the G1 to S phase transition of the cell cycle . It also reportedly inhibited protein breakdown in E. coli cells starved for a carbon source and macromolecular synthesis in E. coli .

Action Environment

The action, efficacy, and stability of TOS-LYS(BOC)-OH can be influenced by environmental factors such as pH and temperature. As mentioned earlier, solutions of TOS-LYS(BOC)-OH are very unstable above pH 6.0 at 25EC . Therefore, the pH of the environment can significantly impact the stability and efficacy of this compound .

属性

IUPAC Name |

(2S)-2-[(4-methylphenyl)sulfonylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O6S/c1-13-8-10-14(11-9-13)27(24,25)20-15(16(21)22)7-5-6-12-19-17(23)26-18(2,3)4/h8-11,15,20H,5-7,12H2,1-4H3,(H,19,23)(H,21,22)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXKBGKAUIMAKK-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388456 |

Source

|

| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16948-09-7 |

Source

|

| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid](/img/structure/B556908.png)